CCR1 antagonist 10 is a potent and orally active small molecule designed to inhibit the C-C chemokine receptor type 1 (CCR1). This receptor plays a significant role in inflammatory processes and immune responses, making CCR1 antagonists valuable in treating various diseases, particularly those related to inflammation. The compound has been characterized for its binding affinity and functional activity against CCR1, demonstrating effectiveness in inhibiting the binding of radiolabeled macrophage inflammatory protein-1 alpha (MIP-1α) to cell membranes.
CCR1 antagonist 10 is classified as a small-molecule antagonist specifically targeting the CCR1 receptor. It is derived from a series of high-capacity screening studies aimed at identifying compounds with antagonistic activity against CCR1. The compound has been noted for its ability to inhibit MIP-1α binding effectively, which is crucial for the receptor's activation and subsequent signaling pathways involved in inflammation and immune responses .
The synthesis of CCR1 antagonist 10 involves several key steps, often utilizing advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
Technical details reveal that specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity .
The chemical reactions involved in synthesizing CCR1 antagonist 10 are critical for understanding its formation:
Each reaction step is monitored carefully to ensure high yields and purity of the final product .
The mechanism of action of CCR1 antagonist 10 involves blocking the binding of MIP-1α to the CCR1 receptor:
The physical and chemical properties of CCR1 antagonist 10 contribute significantly to its functionality:
CCR1 antagonist 10 has several scientific applications:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8